molecular formula C23H31N3O3 B14919054 11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14919054
M. Wt: 397.5 g/mol
InChI Key: SLRDLNYTTSQVFI-UHFFFAOYSA-N
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Description

11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include the use of a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic agent that also interacts with GABA_A receptors.

    Alprazolam: Another anxiolytic agent with a similar mechanism of action.

    Lorazepam: Known for its anxiolytic and sedative properties.

Uniqueness

11-ethyl-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its dual anxiolytic and antioxidant properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

6-ethyl-9,9-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H31N3O3/c1-4-18-22-17(13-23(2,3)14-20(22)27)24-16-7-5-6-8-19(16)26(18)15-21(28)25-9-11-29-12-10-25/h5-8,18,24H,4,9-15H2,1-3H3

InChI Key

SLRDLNYTTSQVFI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCOCC4

Origin of Product

United States

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